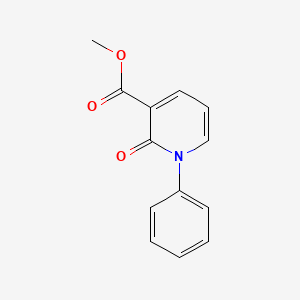

Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-oxo-1-phenylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)11-8-5-9-14(12(11)15)10-6-3-2-4-7-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYPFXMZSPVINW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN(C1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate can be achieved through several methods. One common approach involves the Biginelli reaction, a multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea in the presence of an acid catalyst. This method is efficient and can be performed under solvent-free conditions, making it environmentally friendly .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Montmorillonite-KSF can be used to enhance the reaction efficiency and reduce the reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with inflammatory pathways and reduce the production of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Structural Effects

Substituent Position and Type

Key Observations

- Phenyl vs. Benzyl : The phenyl group in the target compound reduces steric hindrance compared to benzyl derivatives, favoring reactions requiring planar aromatic interactions .

- Ester vs. Carboxylic Acid : Methyl ester derivatives (e.g., target compound) exhibit higher solubility in organic solvents, while carboxylic acid analogs (e.g., 1-benzyl derivative) are more polar and prone to decarboxylation .

- Electron-Withdrawing Groups (Br, CF₃) : Bromine and trifluoromethyl groups at positions 5 or 6 increase reactivity in cross-coupling reactions and resistance to metabolic degradation .

Physicochemical Properties

Notes :

Reactivity and Functionalization

Decarboxylation

- The hydroxyl group at position 2 in carboxylic acid analogs (e.g., 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) is critical for decarboxylation. Replacement with a methoxy group (e.g., methyl 1-benzyl-5-(2-methoxybenzoyl) derivative) completely inhibits this reaction .

- Target Compound : Lacks a free hydroxyl group, making it less prone to decarboxylation compared to carboxylic acid analogs.

Substitution Reactions

Biologische Aktivität

Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate (CAS No. 868171-80-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

- Molecular Formula : C13H11NO3

- Molecular Weight : 229.23 g/mol

- CAS Number : 868171-80-6

1. Anticancer Activity

Recent studies have suggested that methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate exhibits promising anticancer properties. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. One study demonstrated that derivatives of this compound showed enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . The mechanism appears to involve the activation of specific receptors that promote apoptosis and inhibit cell proliferation.

2. Antiviral Properties

The compound has also been investigated for its antiviral activities. Research indicates that derivatives of the dihydropyridine structure can exhibit significant antiviral effects against various viruses, including hepatitis A virus (HAV) and tobacco mosaic virus (TMV) . These studies often utilize structure–activity relationship (SAR) analyses to optimize the antiviral efficacy of related compounds.

3. Neuroprotective Effects

Emerging evidence suggests that methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate may possess neuroprotective properties. Its derivatives have been explored for their potential in treating neurodegenerative diseases by inhibiting cholinesterase and targeting amyloid beta aggregation, which are critical in Alzheimer's disease pathology .

Case Studies

The biological activity of methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate can be attributed to several mechanisms:

- Receptor Modulation : The compound acts as a ligand for various receptors involved in cell signaling pathways related to cancer progression and apoptosis.

- Enzyme Inhibition : Inhibits key enzymes such as cholinesterase, which is crucial for neurotransmitter regulation in neurodegenerative diseases.

Q & A

Basic: What are the key considerations for optimizing the synthesis of Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate to improve yield and purity?

To optimize synthesis, focus on:

- Reaction conditions : Use microwave-assisted methods to accelerate cyclization and reduce side reactions (e.g., pyrazole derivatives synthesized under microwave irradiation achieved high yields) .

- Catalysts and solvents : Select polar aprotic solvents (e.g., DMF) and catalysts like morpholine to stabilize intermediates during cyclization .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the target compound from byproducts like unreacted ethyl cyanoacetate or Michael adducts .

- Mechanistic control : Monitor intermediates (e.g., pyranimine) to avoid over-dehydrogenation, which can degrade the dihydropyridine core .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate?

Key techniques include:

- 1H/13C NMR : Identify characteristic signals such as the dihydropyridine ring protons (δ 5.5–6.5 ppm) and ester carbonyl carbons (δ 165–170 ppm). For example, methyl esters in similar compounds show a singlet at ~δ 3.8 ppm for the methoxy group .

- IR spectroscopy : Detect stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹) .

- Mass spectrometry (EI/ESI) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns, such as loss of COOCH3 .

Advanced: How can computational methods predict the reactivity of Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate in nucleophilic substitution reactions?

- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMO), identifying nucleophilic/electrophilic sites. The C-4 position in dihydropyridines is often reactive due to electron-withdrawing substituents .

- Transition state analysis : Simulate reaction pathways (e.g., SNAr at the C-3 carboxylate) using software like GAMESS to predict activation energies and regioselectivity .

- Solvent effects : Apply COSMO-RS to evaluate solvent polarity impacts on reaction kinetics .

Advanced: What strategies resolve contradictions between crystallographic data and spectroscopic results when determining the conformation of Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate?

- Cremer-Pople puckering parameters : Quantify ring non-planarity using crystallographic coordinates to distinguish boat vs. chair conformations .

- SHELX refinement : Refine X-ray data with SHELXL to resolve discrepancies in bond lengths/angles, especially for the dihydropyridine ring .

- Dynamic NMR : Compare solution-state NMR (e.g., variable-temperature 1H NMR) with solid-state crystallographic data to assess conformational flexibility .

Advanced: How does modifying substituents on the dihydropyridine ring affect the compound's biological activity?

- Electron-withdrawing groups (EWGs) : Substituents like trifluoromethyl at C-6 increase cytotoxicity (e.g., IC50 values <0.5 µM in cancer cell lines) .

- Steric effects : Bulky groups (e.g., morpholinophenyl at C-6) enhance selectivity by hindering non-specific binding .

- Hydrogen-bond donors : Hydroxyl or amino groups at C-5 improve solubility and interaction with biological targets like kinase ATP pockets .

Advanced: What are the challenges in experimental phasing of Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate using X-ray crystallography?

- Crystal twinning : Use SHELXD to deconvolute overlapping reflections in twinned crystals .

- Low-resolution data : Apply SHELXE density modification to improve phase accuracy for datasets with resolutions >1.2 Å .

- Heavy-atom derivatization : Introduce halogens (e.g., bromine at C-6) via Suzuki coupling to enhance anomalous scattering .

Advanced: How can thermal analysis guide the stability assessment of Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate during storage?

- DSC/TGA : Measure decomposition temperatures (Td) to identify optimal storage conditions (e.g., below 150°C for anhydrous forms) .

- Kinetic stability studies : Use Arrhenius models to predict shelf life under varying humidity and temperature .

Advanced: What synthetic routes enable regioselective functionalization of the dihydropyridine core?

- Cross-coupling : Employ Buchwald-Hartwig amination or Suzuki-Miyaura reactions to install aryl/heteroaryl groups at C-4 or C-6 .

- Photocatalysis : Use Ru(bpy)3Cl2 under blue light to achieve C-H activation at the C-5 position .

Advanced: How do solvent polarity and pH influence the tautomeric equilibrium of Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate?

- UV-Vis spectroscopy : Monitor tautomer shifts (e.g., lactam-lactim) in solvents like DMSO (polar) vs. toluene (non-polar) .

- pH titration : At acidic pH (<3), the lactim form dominates due to protonation of the carbonyl oxygen .

Advanced: What role do byproducts play in complicating the purification of Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.